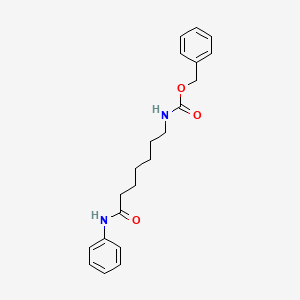
Benzyl (7-anilino-7-oxoheptyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (7-anilino-7-oxoheptyl)carbamate is a synthetic organic compound belonging to the carbamate family. Carbamates are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile chemical properties. This compound, in particular, is characterized by its unique structure, which includes a benzyl group, an anilino group, and a heptyl chain with a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (7-anilino-7-oxoheptyl)carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with 7-anilino-7-oxoheptanoic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of catalytic systems, such as palladium-catalyzed coupling reactions, can further streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (7-anilino-7-oxoheptyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or anilino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of benzyl (7-anilino-7-hydroxyheptyl)carbamate.
Substitution: Formation of various substituted benzyl or anilino derivatives.
Scientific Research Applications
Benzyl (7-anilino-7-oxoheptyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (7-anilino-7-oxoheptyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors or signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (7-oxoheptyl)carbamate
- Benzyl (2-oxopropyl)carbamate
- Carboxybenzyl (CBz) carbamate
Uniqueness
Benzyl (7-anilino-7-oxoheptyl)carbamate is unique due to its specific structural features, such as the presence of both an anilino group and a heptyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
824970-10-7 |
|---|---|
Molecular Formula |
C21H26N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
benzyl N-(7-anilino-7-oxoheptyl)carbamate |
InChI |
InChI=1S/C21H26N2O3/c24-20(23-19-13-7-4-8-14-19)15-9-1-2-10-16-22-21(25)26-17-18-11-5-3-6-12-18/h3-8,11-14H,1-2,9-10,15-17H2,(H,22,25)(H,23,24) |
InChI Key |
MMTCKKZNOALSKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


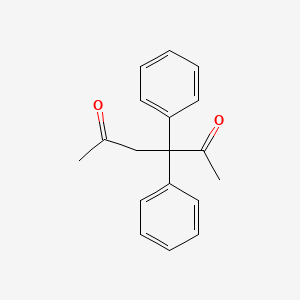

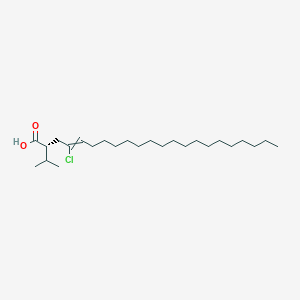
![3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B14231395.png)
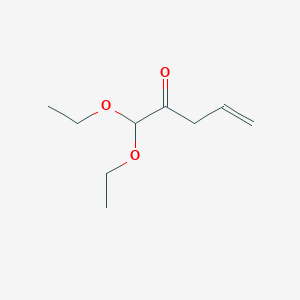
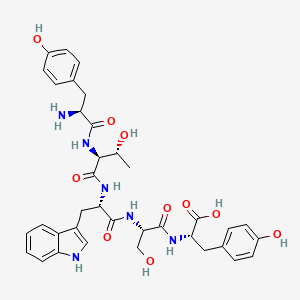
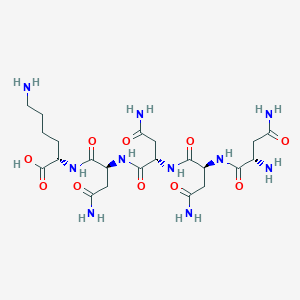

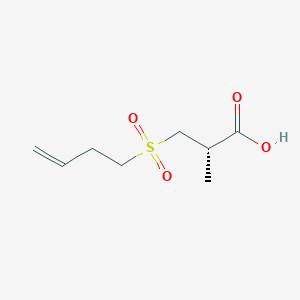
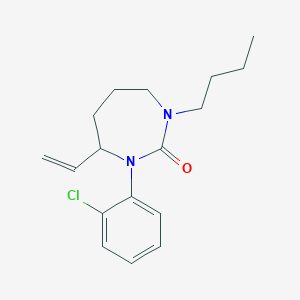
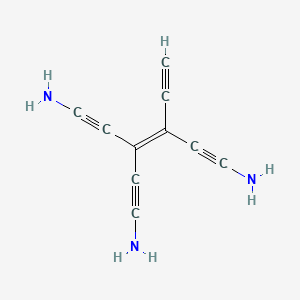
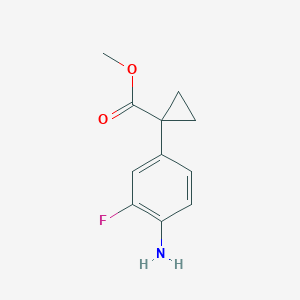
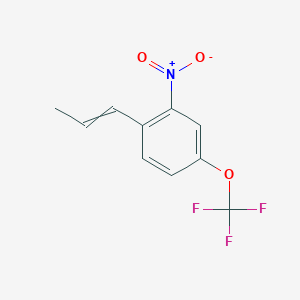
![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)
